

Dihydrexidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dihydrexidine	
Cat. No.:	B10771095	Get Quote

Dihydrexidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrexidine (DHX), also known as DAR-0100, is a potent and selective full agonist of the dopamine D1 and D5 receptors.[1][2] As the first bioavailable, high-potency full D1 agonist to be developed, it has been a critical pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and experimental protocols related to **dihydrexidine**. It is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Chemical Structure and Properties

Dihydrexidine is a conformationally rigid benzo[a]phenanthridine derivative.[3][6] Its chemical structure is fundamental to its potent and selective interaction with dopamine D1-like receptors.

Chemical Identifiers



Identifier	Value
IUPAC Name	(6aS,12bR)-5,6,6a,7,8,12b- hexahydrobenzo[a]phenanthridine-10,11- diol[7]
CAS Number	123039-93-0[2][7]
Molecular Formula	C ₁₇ H ₁₇ NO ₂ [2][7]
Molecular Weight	267.32 g/mol [7]
InChI	InChl=1S/C17H17NO2/c19-15-7-10-5-6-14- 17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18- 14/h1-4,7-8,14,17-20H,5- 6,9H2/t14-,17-/m0/s1[7]

| SMILES | C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O[7] |

Physicochemical Properties

Property	Value	Reference
Appearance	Pale yellow solid	[8]

| Solubility (**Dihydrexidine** HCl) | Water: 3.04 mg/mL (10 mM), DMSO: 15.19 mg/mL (50 mM) | [9] |

Synthesis

Several synthetic routes for **dihydrexidine** have been reported since its initial development. The original synthesis involved a low-yielding photochemical cyclization, which was not amenable to large-scale production.[8] Subsequent efforts have focused on developing more efficient and scalable methodologies.

One improved synthesis involves an intramolecular Henry cyclization of a (nitropropyl)benzophenone followed by a diastereomerically selective reduction of the resulting tricyclic nitroalkene. This method offers high yields and avoids the need for chromatographic



separations.[10] Another approach utilizes an asymmetric conjugate addition of 2-trityloxymethylphenyllithium to a nitroalkene, mediated by a chiral ligand, to establish the key stereochemistry of **dihydrexidine**.[11]

Pharmacology Mechanism of Action

Dihydrexidine is a full agonist at D1 and D5 dopamine receptors, exhibiting approximately 10-fold selectivity for these receptors over the D2 receptor.[1][2] It also has some affinity for α 2-adrenoceptors.[3] At the D1 receptor, **dihydrexidine** stimulates the Gs alpha subunit (G α s) of the G protein-coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This signaling cascade is believed to mediate the physiological effects of **dihydrexidine**.[12]

Pharmacodynamics

Dihydrexidine has demonstrated a range of pharmacodynamic effects in preclinical and clinical studies:

- Antiparkinsonian Effects: It has shown significant efficacy in animal models of Parkinson's disease, such as the MPTP-treated primate model.[1][5]
- Cognitive Enhancement: **Dihydrexidine** has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia and schizotypal personality disorder.

 [1]
- Cardiovascular Effects: Intravenous administration can lead to profound hypotension, which has limited its clinical development via this route.[1][2]
- Neurochemical Effects: In vivo microdialysis studies in rats have shown that dihydrexidine
 increases extracellular acetylcholine levels in the prefrontal cortex and striatum, an effect
 that is blocked by the D1 antagonist SCH 23390.[13]

Pharmacokinetics



Dihydrexidine has an unfavorable pharmacokinetic profile, which has posed challenges for its clinical use.[4][5]

Parameter	Value	Species	Reference
Half-life (plasma)	< 5 minutes	Human	[14]
Bioavailability	Poor oral bioavailability	Rat	
Metabolism	Rapidly metabolized	[15]	_

Receptor Binding and Functional Activity

The interaction of **dihydrexidine** with dopamine receptors has been extensively characterized using radioligand binding assays and functional assays.

Receptor Binding Affinities

Receptor	Radioligand	Tissue	IC50 (nM)	K _i (nM)	Reference
Dopamine D1	[³H]SCH233 90	Rat Striatum	~10		[3]
Dopamine D2			~130		[3]

| α2-Adrenoceptor | | | ~230 | |[3] |

Functional Activity

Assay Tissue/Ce	II Agonist Activity	Notes	Reference
-----------------	------------------------	-------	-----------

| cAMP Synthesis | Rat Striatum Homogenates | Full Agonist | Doubles the rate of cAMP synthesis, similar to dopamine. |[3] |

Experimental Protocols



Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a representative method for determining the binding affinity of **dihydrexidine** for the dopamine D1 receptor using [3H]SCH23390.

Materials:

- Rat striatal tissue
- Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
- Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
- [3H]SCH23390 (specific activity: 81 Ci/mmol)
- **Dihydrexidine** solutions of varying concentrations
- Non-specific binding determinator (e.g., 300 nM cis(Z)-flupenthixol)
- GF/C filters, presoaked in 0.3% PEI
- Scintillation cocktail and counter

Procedure:

- Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
- Binding Assay: In a 96-well plate, combine the membrane preparation (50-120 μg protein), [3H]SCH23390 (at a concentration near its K_a, e.g., 0.3 nM), and varying concentrations of dihydrexidine. For total binding, add assay buffer instead of dihydrexidine. For non-specific binding, add the non-specific determinator. The final assay volume is typically 250 μL.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.







- Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
- Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dihydrexidine concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₆)), where [L] is the concentration of the radioligand and K₆ is its dissociation constant.[16]



Radioligand Binding Assay Workflow Preparation Assay Set up 96-well Plate (Membranes, [3H]SCH23390, Dihydrexidine) Analysis Vacuum Filtration Scintillation Counting Calculate Specific Binding

Click to download full resolution via product page

Plot Data and Determine IC50/Ki



Radioligand Binding Assay Workflow

cAMP Functional Assay

This protocol describes a method to assess the functional agonism of **dihydrexidine** at the D1 receptor by measuring cAMP production.

Materials:

- CHO-K1 cells stably expressing the human D1 dopamine receptor
- Culture Medium: Ham's F-12K with 10% FBS
- Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4
- Dihydrexidine solutions of varying concentrations
- TR-FRET cAMP assay kit
- · Plate reader capable of TR-FRET

Procedure:

- Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to a density of 0.5 x 10⁶ cells/mL.
- Agonist Stimulation: Add 5 μL of dihydrexidine dilutions to the wells of a 384-well plate. For the basal control, add 5 μL of Stimulation Buffer. Add 5 μL of the cell suspension to each well.
- Incubation: Incubate the plate for 15 minutes at 37°C.
- cAMP Detection: Follow the manufacturer's instructions for the TR-FRET cAMP assay kit to lyse the cells and add the detection reagents.
- Measurement: Read the plate using a TR-FRET capable plate reader.
- Data Analysis: Calculate the change in cAMP levels relative to the basal control for each concentration of dihydrexidine. Plot the cAMP response against the logarithm of the



dihydrexidine concentration to determine the EC₅₀ and maximal efficacy.[1]

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a method for measuring **dihydrexidine**-induced changes in extracellular acetylcholine in the rat prefrontal cortex.

Materials:

- Male Sprague-Dawley rats
- Stereotaxic apparatus
- Microdialysis probe and guide cannula
- Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
- AChE inhibitor (e.g., 0.1 μM neostigmine)
- **Dihydrexidine** solution for intraperitoneal (i.p.) injection
- HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

Procedure:

- Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a
 guide cannula targeted to the prefrontal cortex. Allow the animal to recover for several days.
- Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an AChE inhibitor at a constant flow rate (e.g., 1-2 μL/min).
- Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect at least three
 to four baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
- **Dihydrexidine** Administration: Administer **dihydrexidine** (e.g., 3 mg/kg, i.p.).



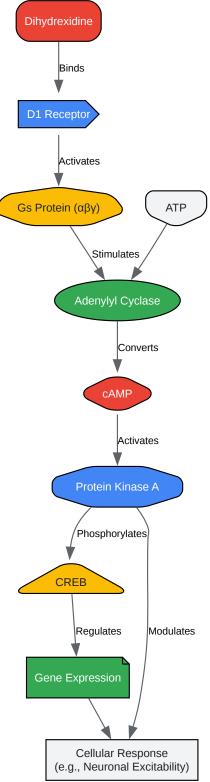
- Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
- Acetylcholine Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
- Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels. Analyze the time course of acetylcholine release following dihydrexidine administration.[6]

Signaling Pathway and Structure-Activity Relationships D1 Receptor Signaling Pathway

Activation of the D1 receptor by **dihydrexidine** initiates a canonical Gs-protein coupled signaling cascade.



Dihydrexidine-Activated D1 Receptor Signaling



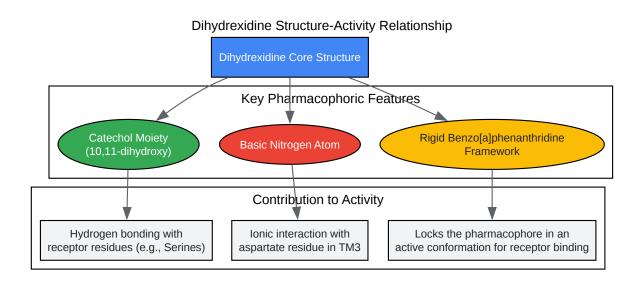
Click to download full resolution via product page



Dihydrexidine-Activated D1 Receptor Signaling

Structure-Activity Relationships (SAR)

The chemical structure of **dihydrexidine** is crucial for its high affinity and full agonist activity at the D1 receptor.



Click to download full resolution via product page

Dihydrexidine Structure-Activity Relationship

Clinical Development and Future Perspectives

Dihydrexidine has been investigated in clinical trials for Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] Early trials with intravenous administration were halted due to dose-limiting hypotension.[1][2] Subsequent studies explored subcutaneous administration, which was found to be safer.[1] While **dihydrexidine** itself has not progressed to become a marketed drug, largely due to its challenging pharmacokinetic profile, its development has been instrumental in validating the D1 receptor as a therapeutic target for neurological and psychiatric disorders.[4][5] The insights gained from studies with **dihydrexidine** continue to inform the development of new generations of D1 receptor agonists with improved drug-like properties.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Dihydrexidine Wikipedia [en.wikipedia.org]
- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrexidine--the first full dopamine D1 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrexidine The First Full Dopamine D1 Receptor Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dihydrexidine | C17H17NO2 | CID 5311070 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Signaling and Pharmacology of the Dopamine D1 Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Dihydrexidine chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771095#dihydrexidine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com